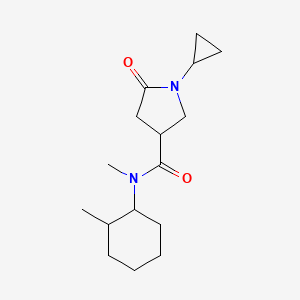![molecular formula C13H17NO B7494589 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain receptors in the body, such as the TRPV1 receptor and the cannabinoid receptor CB1. It has also been suggested that the compound may inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various preclinical models. The compound has also been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide in lab experiments include its high purity, good yield, and diverse biological activities. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the research of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential as a treatment for various diseases such as cancer, arthritis, and neuropathic pain.
4. Investigation of the compound's potential as a neuroprotective agent.
5. Development of new formulations of the compound to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive target for further research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Synthesis Methods
The synthesis of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide involves the reaction of 3-methylbenzylamine with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and high purity.
Scientific Research Applications
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, anti-inflammatory, and anti-tumor properties. This compound has been tested in various preclinical models for the treatment of pain and inflammation associated with various diseases such as arthritis, cancer, and neuropathic pain.
properties
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-11(6-9)8-14-13(15)12-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCBEJQWITBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

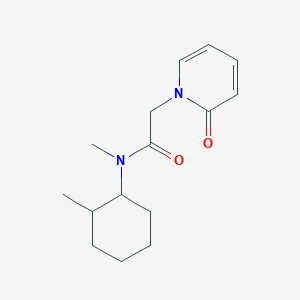
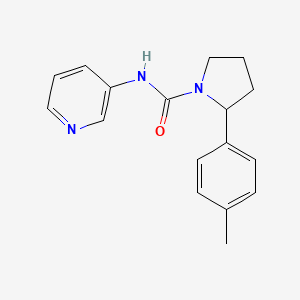

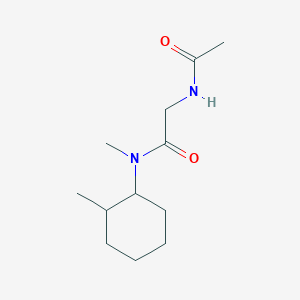
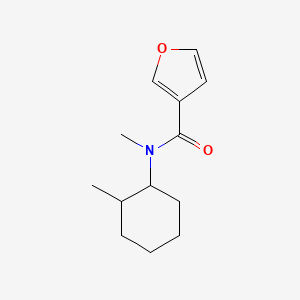
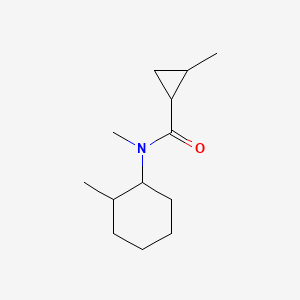
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
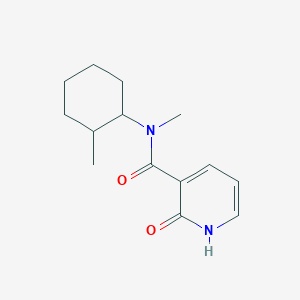
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
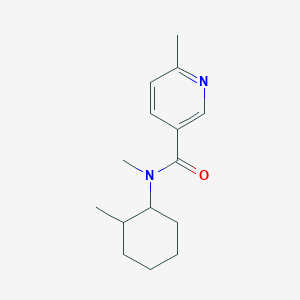
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
